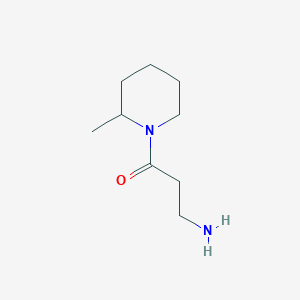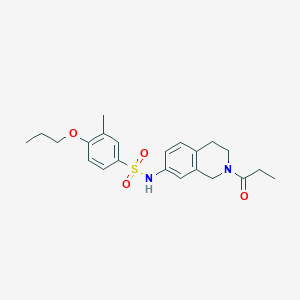![molecular formula C23H23N5O2S B2676155 N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-34-7](/img/structure/B2676155.png)
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole and thiazole rings are found in a variety of pharmaceuticals and biologically important compounds. They are often used in drug discovery studies against various diseases . The 1,2,4-triazole ring, in particular, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves multistep synthetic routes . A common method is the [3+2] dipolar cycloaddition between N-substituted amines and azido compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique and versatile, allowing them to interact effectively with biological receptors through hydrogen bonding and dipole interactions .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents attached to the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary greatly depending on their specific structure. Generally, these compounds are stable and have good biocompatibility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Cyclocondensation Reactions : Research on the cyclocondensation of similar compounds has shown the ability to produce a variety of heterocyclic structures, indicating potential applications in synthesizing complex molecules for pharmaceuticals or materials science (Liu, Shih, & Hu, 1987).
- Reactions with Thiourea : The interaction of related compounds with thiourea under certain conditions has been studied, revealing mechanisms that could be useful in designing new chemical reactions for synthetic applications (Ledenyova et al., 2018).
Potential Biomedical Applications
- Antiallergy Activity : Derivatives of thiazolyl oxamic acids, which share structural similarities, have been found to exhibit significant antiallergy activities, suggesting possible research directions into antiallergy therapeutics (Hargrave, Hess, & Oliver, 1983).
Material Science Applications
- Photoreactions : Studies on the photoreactions of similar compounds indicate potential for investigating the photostability and photochemical properties of materials, which could be important in the development of light-sensitive materials (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : Research into thiazolidinone derivatives has shown that they possess antimicrobial properties, suggesting that derivatives of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could also be explored for antimicrobial applications (Patel, Kumari, & Patel, 2012).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHQGXFEUKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)
![1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2676079.png)

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)

![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)


![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)

